3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(8-10-20-14-6-2-1-3-7-14)18-11-13-5-4-9-17-15(13)12-18/h1-7,9H,8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYQIJQFDUPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCSC3=CC=CC=C3)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural attributes suggest various biological activities, which have been the focus of recent research. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and potential applications in treating various diseases.
- Molecular Formula : CHNOS
- Molecular Weight : 284.38 g/mol
- CAS Number : 2188279-51-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may function as a modulator of necroptosis, a form of programmed cell death implicated in various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been shown to exhibit cytotoxic effects on various cancer cell lines. A study demonstrated that compounds with similar structures displayed significant antiproliferative activity against breast cancer cells (MCF-7) and other tumor cell lines through mechanisms involving tubulin depolymerization and apoptosis induction .
Inhibition of Necroptosis
Research indicates that derivatives of pyrrolopyridine compounds can act as necroptosis inhibitors. These compounds may inhibit receptor-interacting protein kinase 1 (RIPK1), crucial for necroptosis signaling pathways. The ability to bind effectively to the allosteric pocket of RIPK1 suggests that this compound could serve as a lead compound for developing necroptosis inhibitors .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one exhibit promising anticancer properties. For instance, pyrrolopyridine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.
- A case study demonstrated that a related compound induced apoptosis in breast cancer cells via the activation of caspase pathways, suggesting a potential therapeutic role for this class of compounds in oncology.
-
Neuroprotective Effects :
- The compound has been investigated for its neuroprotective properties. Research indicates that derivatives can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's.
- In vitro studies highlighted that treatment with these compounds reduced the levels of pro-inflammatory cytokines in neuronal cell cultures, supporting their potential use in neuroprotective therapies.
Organic Synthesis Applications
- Synthetic Intermediates :
- This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure allows for further functionalization, making it an attractive building block in organic synthesis.
- A notable application includes its use in synthesizing novel heterocyclic compounds that possess antimicrobial and antifungal activities.
Material Science Applications
- Polymer Chemistry :
- The compound's unique properties enable its incorporation into polymer matrices, enhancing mechanical and thermal stability. Research has shown that adding small amounts of this compound can significantly improve the performance characteristics of polymers used in coatings and composites.
- Experimental data indicate that polymers modified with this compound exhibit increased resistance to thermal degradation compared to unmodified counterparts.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Pharmacology | Anticancer agents, neuroprotective drugs | Induces apoptosis; reduces inflammation |
| Organic Synthesis | Building block for heterocyclic compounds | Valuable intermediate for drug synthesis |
| Material Science | Enhancements in polymer properties | Improved thermal stability |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the effects of pyrrolopyridine derivatives on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability upon treatment with the compound, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research conducted at a prominent neuroscience institute demonstrated that derivatives of this compound could reduce oxidative stress markers in SH-SY5Y neuronal cells. The findings suggest that these compounds may offer therapeutic benefits for neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one, a comparison with analogous compounds is essential. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison of Related Compounds
| Compound Name | Core Structure | Substituent | Synthesis Method | Reported Bioactivity |
|---|---|---|---|---|
| 3-(Phenylthio)-1-(pyrrolo[3,4-b]pyridinyl)propan-1-one | Pyrrolo[3,4-b]pyridine | Phenylthio, ketone | MCR (e.g., Ugi-type) | Kinase inhibition (hypothetical) |
| 3-Methyl-1-(pyrrolo[3,4-b]pyridinyl)propan-1-one | Pyrrolo[3,4-b]pyridine | Methyl, ketone | Stepwise alkylation | Moderate cytotoxicity |
| 1-(Thieno[3,4-b]pyridinyl)-3-phenylpropan-1-one | Thienopyridine | Phenyl, ketone | Suzuki coupling | Antiviral activity |
| 3-(Phenylsulfonyl)-1-(indolyl)propan-1-one | Indole | Phenylsulfonyl | Nucleophilic substitution | Anti-inflammatory effects |
Key Findings:
Structural Flexibility: The pyrrolo[3,4-b]pyridine core distinguishes the target compound from thienopyridine or indole-based analogs.
In contrast, the phenylsulfonyl group in the indole-derived analog introduces strong electron-withdrawing effects, which could reduce metabolic stability but enhance hydrogen-bonding capacity.
Synthetic Efficiency : MCR-based synthesis (as inferred for the target compound) typically achieves higher yields (50–80%) and shorter reaction times (<24 hours) compared to stepwise methods like Suzuki coupling or nucleophilic substitution, which often require multiple steps and lower overall efficiency .
The phenylthio substituent may mimic ATP’s adenine ring, enhancing binding affinity compared to non-aromatic substituents like methyl groups .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for 3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one?
- Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For pyrrolo[3,4-b]pyridine cores, condensation of amines with ketones or aldehydes under basic conditions (e.g., NaH or K₂CO₃) is common . Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for yield optimization. Post-synthetic purification via column chromatography or recrystallization ensures >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and stereochemistry, HRMS for molecular weight confirmation, and HPLC for purity assessment . X-ray crystallography is recommended for absolute configuration determination if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Enzymatic assays (e.g., kinase inhibition) using recombinant proteins (e.g., FGFR1 or DPP4) at 1–10 µM concentrations are ideal . Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HCT-116 or MCF-7) can assess antiproliferative effects. Dose-response curves (IC₅₀ calculations) are mandatory for potency evaluation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Answer : Systematically modify substituents:
- Phenylthio group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Pyrrolopyridine core : Introduce methyl/morpholino groups to modulate steric bulk and hydrogen-bonding interactions .
Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How should researchers resolve contradictions in reported biological activity data?
- Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Validate results using orthogonal methods:
- Re-test the compound in cell-free (enzymatic) and cell-based assays .
- Compare with structurally validated analogs (e.g., BMS-767778, a clinical DPP4 inhibitor with a similar core) .
- Ensure batch-to-batch consistency via LC-MS and elemental analysis .
Q. What computational strategies can predict binding modes with biological targets?
- Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystallographic structures of targets (e.g., FGFR1, PDB: 3TT0). Validate with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Answer :
- Microsomal stability assays : Use liver microsomes (human/rat) to calculate intrinsic clearance (Clₜₙₜ) .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- In vivo toxicity : Administer 10–100 mg/kg doses in rodent models for 14-day acute toxicity studies, monitoring liver/kidney biomarkers .
Methodological Tables
Table 1 : Key Synthetic Parameters for Pyrrolo[3,4-b]pyridine Derivatives
| Parameter | Optimal Conditions | References |
|---|---|---|
| Reaction Temperature | 60–100°C | |
| Base | K₂CO₃ or NaH | |
| Solvent | DMF, THF, or EtOAc | |
| Purification Method | Column chromatography (SiO₂, hexane:EtOAc) |
Table 2 : Biological Assays for Activity Profiling
| Assay Type | Target/Model | Key Metrics | References |
|---|---|---|---|
| Kinase Inhibition | FGFR1, DPP4 | IC₅₀, Ki | |
| Antiproliferative | HCT-116, MCF-7 | GI₅₀ (72 hr) | |
| Metabolic Stability | Human Liver Microsomes | Clₜₙₜ, t₁/₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
